molecular formula C14H11NO2 B10816079 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- CAS No. 64259-05-8

2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-

Cat. No.: B10816079
CAS No.: 64259-05-8
M. Wt: 225.24 g/mol
InChI Key: DWJWWZSAYOTJGO-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a unique structure with a furan ring, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes formylating agents and amines to produce the indole core .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using methanesulfonic acid as a catalyst and conducting the reaction under reflux conditions in methanol to achieve high yields . The process is designed to be efficient and scalable, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- involves its interaction with various molecular targets. It is known to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis . The compound’s ability to interact with DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- stands out due to its unique furan ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research and industrial applications .

Biological Activity

2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene] (CAS No. 64259-05-8) is a compound of significant interest due to its diverse biological activities. This compound belongs to the indole family, which is known for various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene] can be represented as follows:

C14H11NO2\text{C}_{14}\text{H}_{11}\text{N}\text{O}_{2}

Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit broad-spectrum antimicrobial activities. Specifically, studies have shown that these compounds possess significant antibacterial effects against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliAntibacterial5–10 μg/mL
Staphylococcus aureusAntibacterial62.5 μg/mL (MRSA)
Candida albicansAntifungalMIC 62.5 μg/mL

The compound's efficacy against Mycobacterium tuberculosis has also been documented, with promising results in inhibiting bacterial growth in vitro .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The specific compound under investigation shows potential in inhibiting cancer cell proliferation. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism: Induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression.

A study demonstrated that treatment with this indole derivative resulted in a significant reduction in cell viability at concentrations as low as 10 µM .

Neuroprotective Effects

The neuroprotective potential of indole derivatives is gaining attention. Preliminary studies suggest that these compounds may exert protective effects against neurodegenerative diseases:

  • Target Diseases: Alzheimer's disease, depression
  • Mechanism: Modulation of neurotransmitter levels and inhibition of neuroinflammation.

Animal model studies have indicated that administration of the compound can reduce behavioral deficits associated with neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of various indole derivatives against resistant strains of bacteria. The study reported that the compound exhibited superior activity compared to standard antibiotics like gentamicin and linezolid.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that the compound inhibited tumor growth significantly. The IC50 values were found to be lower than those of existing chemotherapeutics, indicating its potential as a novel anticancer agent.

Properties

CAS No.

64259-05-8

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16)

InChI Key

DWJWWZSAYOTJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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